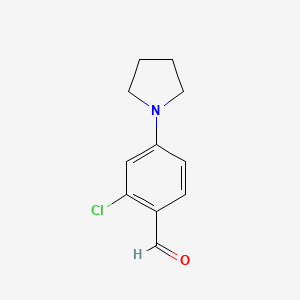

2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde

Description

BenchChem offers high-quality 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-11-7-10(4-3-9(11)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJKRWNFRHQBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=C(C=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428094 | |

| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886500-65-8 | |

| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde CAS 886500-65-8

An In-Depth Technical Guide to 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 886500-65-8)

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde, a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and drug discovery. The document details the compound's physicochemical properties, a validated two-step synthesis pathway including the preparation of its key precursor, and methods for its purification and characterization. While specific experimental spectroscopic data for this compound is not widely published, this guide offers an expert analysis of the expected spectral characteristics based on established principles. Furthermore, it explores the molecule's synthetic utility by providing a detailed, field-proven protocol for a subsequent reductive amination reaction, a critical transformation in the synthesis of complex nitrogen-containing molecules. This guide is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction and Strategic Importance

2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is a bespoke chemical building block designed for use in multi-step organic synthesis. Its structure is strategically functionalized to offer a unique combination of reactivity and molecular scaffolding, making it a valuable intermediate in the development of complex pharmaceutical compounds, particularly in the realm of kinase inhibitors and other targeted therapies.[1]

The key structural features and their implications for synthesis are:

-

Aldehyde Group (-CHO): This is a versatile functional group that serves as an electrophilic handle for a wide array of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the introduction of diverse amine-containing fragments.[2][3]

-

Pyrrolidine Moiety: The electron-donating nitrogen atom of the pyrrolidine ring, situated at the para-position to the aldehyde, activates the aromatic ring. This tertiary amine also provides a basic handle and a lipophilic fragment that can be crucial for modulating the pharmacokinetic properties of a final drug candidate.

-

Ortho-Chloro Substituent: The chlorine atom serves multiple roles. It acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring and the aldehyde. Its position ortho to the aldehyde provides steric hindrance that can direct reactions at other sites and can be a key interaction point within a protein's binding pocket. Halogen atoms, particularly chlorine, are prevalent in FDA-approved drugs and are often critical for binding affinity and metabolic stability.[4]

This combination of features makes the molecule a tailored starting point for creating libraries of compounds in lead optimization campaigns.

Physicochemical and Calculated Properties

A summary of the key properties for 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is presented below. These values are critical for planning reactions, purification, and formulation.

| Property | Value | Source |

| CAS Number | 886500-65-8 | [5] |

| Molecular Formula | C₁₁H₁₂ClNO | Calculated |

| Molecular Weight | 209.67 g/mol | Calculated |

| Appearance | Expected to be a solid (e.g., yellow to brown powder) | Supplier Data |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, DMSO | General Chemical Principles |

Synthesis and Purification

The most logical and industrially scalable synthesis of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde involves a two-stage process. First, the precursor 2-chloro-4-fluorobenzaldehyde is synthesized, followed by a nucleophilic aromatic substitution (SNAr) with pyrrolidine.

Stage 1: Synthesis of Precursor 2-Chloro-4-fluorobenzaldehyde

The precursor is efficiently synthesized from the readily available 4-fluorobenzaldehyde via electrophilic chlorination. The use of N-chlorosuccinimide (NCS) in a strong acid medium provides a high-yielding and regioselective method for this transformation.[6]

Experimental Protocol:

-

Reaction Setup: In a 500 mL double-necked flask equipped with a magnetic stirrer and a dropping funnel, add 250 mL of a 3:1 (v/v) mixture of trifluoroacetic acid and concentrated sulfuric acid.

-

Initial Cooling: Cool the acid mixture to 0-5 °C using an ice-water bath.

-

Substrate Addition: While maintaining the temperature at 0-5 °C, slowly add 24.8 g (200 mmol) of 4-fluorobenzaldehyde dropwise over 30 minutes.

-

Chlorination: After the addition is complete, raise the temperature to 70 °C. Add 3.34 g (25 mmol) of N-chlorosuccinimide (NCS) in one portion. Seal the flask and stir vigorously for 4 hours. Repeat the addition of NCS at 4-hour intervals for two more portions (total of 3 additions). After the final addition, continue stirring at 70 °C for 15 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully into 2 L of ice water with stirring to quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with 100 mL portions of petroleum ether. Combine all organic phases.

-

Washing: Wash the combined organic phase once with 25 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by one wash with 25 mL of saturated sodium chloride (brine) solution.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation to obtain 2-chloro-4-fluorobenzaldehyde as a colorless liquid or low-melting solid.[6][7]

Stage 2: Synthesis of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde

This stage involves the nucleophilic aromatic substitution of the fluorine atom on the precursor with pyrrolidine. The fluorine atom is an excellent leaving group in SNAr reactions, and the reaction is typically driven to completion with a slight excess of the amine in a polar aprotic solvent.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-chloro-4-fluorobenzaldehyde (15.8 g, 100 mmol) in 200 mL of dimethyl sulfoxide (DMSO) in a round-bottom flask, add potassium carbonate (20.7 g, 150 mmol) as a base.

-

Amine Addition: Add pyrrolidine (8.5 g, 120 mmol) to the mixture.

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and pour it into 500 mL of cold water.

-

Extraction: Extract the product with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product.

Caption: Overall synthesis workflow for the target compound.

Spectroscopic Characterization (Predicted)

Confirming the structure and purity of the final compound is paramount. The following is an expert prediction of the key spectroscopic features.

-

¹H NMR (Proton NMR):

-

Aldehyde Proton (CHO): A sharp singlet is expected far downfield, typically between δ 9.7 - 10.0 ppm . This distinct chemical shift is characteristic of an aldehyde proton and is highly diagnostic.

-

Aromatic Protons: Three protons will be present on the aromatic ring. The proton at C5 (between the Cl and pyrrolidine groups) will likely appear as a doublet. The protons at C3 and C6 will also appear as distinct signals, likely doublets or doublets of doublets, in the range of δ 6.5 - 7.8 ppm . The electron-donating pyrrolidine group will shift adjacent protons upfield compared to the precursor.

-

Pyrrolidine Protons: The pyrrolidine ring has two sets of methylene protons. The protons on the carbons attached to the nitrogen (α-protons) will appear as a triplet around δ 3.3 - 3.5 ppm . The protons on the β-carbons will appear as a multiplet (quintet) around δ 2.0 - 2.2 ppm .

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): The most deshielded carbon, appearing as a singlet in the range of δ 188 - 192 ppm .[8]

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110 - 155 ppm ). The carbon attached to the pyrrolidine (C4) will be significantly shielded, while the carbon attached to the chlorine (C2) and the aldehyde (C1) will be deshielded.

-

Pyrrolidine Carbons: Two signals are expected. The α-carbons (adjacent to N) will be around δ 47 - 50 ppm , and the β-carbons will be further upfield around δ 25 - 28 ppm .

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl is expected around 1680-1705 cm⁻¹ .

-

C-H Stretch (Aldehyde): Two weak but characteristic bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ .

-

C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹ .

-

Aromatic C=C Stretch: Medium intensity bands around 1580-1600 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed: a peak for the ³⁵Cl isotope (M⁺) and a peak for the ³⁷Cl isotope (M+2) with an approximate intensity ratio of 3:1. The expected m/z for the primary molecular ion [C₁₁H₁₂³⁵ClNO]⁺ would be 209.06 .

-

Reactivity and Synthetic Utility: A Case Study in Reductive Amination

The primary utility of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde in drug discovery is as a scaffold for introducing amine diversity. Reductive amination is a cornerstone reaction for this purpose, allowing for the formation of a C-N bond in a controlled manner. This reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine.

Below is a representative, self-validating protocol for the reductive amination of the title compound with a generic primary amine, a common step in building kinase inhibitors.

Representative Protocol: Synthesis of N-((2-chloro-4-(pyrrolidin-1-yl)phenyl)methyl)aniline

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde (2.09 g, 10 mmol) in 40 mL of dichloroethane (DCE).

-

Amine Addition: Add aniline (0.93 g, 10 mmol) to the solution, followed by the addition of acetic acid (0.6 g, 10 mmol) to catalyze imine formation.

-

Imine Formation: Stir the mixture at room temperature for 1 hour. Progress can be monitored by TLC, observing the consumption of the aldehyde.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (3.18 g, 15 mmol) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde but efficiently reduces the intermediate iminium ion.

-

Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours).

-

Quenching: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentration and Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure secondary amine product.

-

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity, ensuring the successful completion of the reaction.

Caption: Workflow for a representative reductive amination reaction.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: While specific toxicity data is not available, compounds of this class should be treated as potentially harmful if swallowed, and may cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is a highly functionalized synthetic intermediate with significant potential in modern drug discovery. Its unique electronic and steric properties, conferred by the interplay of the chloro, pyrrolidinyl, and aldehyde groups, provide a robust platform for constructing complex molecular architectures. This guide provides a practical framework for its synthesis, characterization, and subsequent utilization, empowering research scientists to effectively incorporate this valuable building block into their synthetic campaigns.

References

-

Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Available at: [Link]

-

Xu, X., et al. (2013). Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate. Beilstein Journal of Organic Chemistry, 9, 2906–2911. Available at: [Link]

-

ResearchGate. The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde.... Available at: [Link]

-

University of Wisconsin-Madison. 13C-NMR Spectroscopy Chemical Shift Ranges. Available at: [Link]

-

NIST. Benzaldehyde, 2-chloro-4-hydroxy-. NIST Chemistry WebBook. Available at: [Link]

-

G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of King Saud University - Science, 33(7), 101557. Available at: [Link]

-

P. Margaretha. (2007). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine and a reducing agent. Science of Synthesis, 2007/1, 15-33. Available at: [Link]

-

PubChem. Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide. Patent WO-2020043787-A1. Available at: [Link]

- Google Patents. Process for producing fluorobenzaldehydes. US4845304A.

-

Chemistry LibreTexts. 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. (2014). Available at: [Link]

- Google Patents. Process for preparing pyrrolidinylacetamide derivatives. US5461157A.

-

William, A. D., et al. (2011). Discovery of the Macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26- triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-. 1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a. Potent Janus Kinase 2/fms-like Tyrosine Kinase-3 (JAK2/. FLT3) Inhibitor. Journal of Medicinal Chemistry, 54(13), 4638–4658. Available at: [Link]

-

Vippagunta, S. R., et al. (2014). Medicinal chemistry for 2020. Future Medicinal Chemistry, 6(8), 857-873. Available at: [Link]

- Google Patents. Synthesis of pyrrolidine. US2952688A.

-

da Silva, A. B. F., et al. (2016). The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education. American Journal of Pharmaceutical Education, 80(2), 20. Available at: [Link]

-

Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

-

Chegg. Solved Interpret both the 1 H and 13C NMR spectra of.... (2018). Available at: [Link]

-

ResearchGate. Reaction of aldehyde I with amines. Available at: [Link]

- Google Patents. Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. CN103896752A.

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde.... Available at: [Link]

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. 1185009-18-0|2-Chloro-4-(piperidin-1-yl)benzaldehyde hydrochloride|BLD Pharm [bldpharm.com]

- 5. 错误页 [amp.chemicalbook.com]

- 6. 2-CHLORO-5-METHYL-4-PYRROLIDIN-1-YL-BENZALDEHYDE | 886500-33-0 [chemicalbook.com]

- 7. 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde | C11H13NO2 | CID 12716581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde: Physicochemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctionalized structure, featuring an electrophilic aldehyde, an electron-donating pyrrolidinyl group, and a deactivating chloro substituent, offers a rich platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, predicted spectral characteristics, and anticipated chemical reactivity, offering a valuable resource for researchers engaged in the design and synthesis of novel chemical entities. The strategic placement of the substituents on the benzaldehyde core creates a unique electronic environment that influences its reactivity and potential applications in the development of new pharmaceuticals and functional materials.[1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is fundamental for its application in synthetic chemistry, including reaction design, purification, and formulation.

| Property | Value | Source |

| CAS Number | 886500-65-8 | |

| Molecular Formula | C₁₁H₁₂ClNO | |

| Molecular Weight | 209.67 g/mol | |

| Melting Point | 78-80 °C | |

| Boiling Point (Predicted) | 369.1 ± 32.0 °C | |

| Density (Predicted) | 1.251 ± 0.06 g/cm³ | |

| Appearance | Solid (predicted) | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. |

Synthesis of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde

Nucleophilic Aromatic Substitution (SNA r) Approach

This approach involves the reaction of a suitably activated dichlorobenzaldehyde with pyrrolidine. The presence of the electron-withdrawing aldehyde group can activate the para-position to nucleophilic attack.

Proposed Reaction Scheme:

Figure 1: Proposed synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol (Exemplar):

-

Reaction Setup: To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.1-1.5 equivalents) and a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF and DMSO are chosen because they can solvate the cationic species formed during the reaction and do not interfere with the nucleophile.

-

Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction.[4]

Vilsmeier-Haack Reaction Approach

This classic formylation reaction can be employed if the starting material is 1-(3-chlorophenyl)pyrrolidine. The Vilsmeier reagent, generated in situ from a formamide (like DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile.[5]

Proposed Reaction Scheme:

Figure 2: Proposed synthesis via the Vilsmeier-Haack reaction.

Experimental Protocol (Exemplar):

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) to N,N-dimethylformamide (DMF) (used as both reagent and solvent). Stir the mixture for about 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.[6]

-

Reaction with Substrate: To this pre-formed reagent, add 1-(3-chlorophenyl)pyrrolidine (1 equivalent) dropwise, maintaining the low temperature.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the solution with an aqueous solution of sodium hydroxide or sodium carbonate until a pH of 8-9 is reached.

-

Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

-

Vilsmeier Reagent: This reagent is a mild electrophile suitable for formylating electron-rich aromatic rings. The pyrrolidinyl group is a strong activating group, directing the formylation to the ortho and para positions. The chloro group is a deactivator but an ortho, para-director. In this case, formylation is expected to occur at the position para to the pyrrolidinyl group and ortho to the chloro group.[5]

-

Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which is hydrolyzed to the aldehyde during the aqueous work-up.[6]

Spectral Characterization (Predicted)

Due to the lack of publicly available experimental spectra for 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde, the following spectral data are predicted based on the analysis of its structural features and comparison with analogous compounds.[7][8][9]

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8-10.0 | Singlet | 1H | Aldehydic proton (-CHO) |

| ~7.6-7.8 | Doublet | 1H | Aromatic proton (H-6) |

| ~6.6-6.8 | Doublet | 1H | Aromatic proton (H-5) |

| ~6.5-6.7 | Singlet | 1H | Aromatic proton (H-3) |

| ~3.3-3.5 | Triplet | 4H | Methylene protons of pyrrolidine (-NCH₂) |

| ~1.9-2.1 | Multiplet | 4H | Methylene protons of pyrrolidine (-CH₂CH₂-) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~190-192 | Aldehydic carbonyl carbon (C=O) |

| ~155-158 | Aromatic carbon attached to nitrogen (C-4) |

| ~135-138 | Aromatic carbon attached to chlorine (C-2) |

| ~132-134 | Aromatic carbon (C-6) |

| ~128-130 | Aromatic carbon attached to the aldehyde (C-1) |

| ~112-114 | Aromatic carbon (C-5) |

| ~110-112 | Aromatic carbon (C-3) |

| ~47-49 | Methylene carbons of pyrrolidine (-NCH₂) |

| ~25-27 | Methylene carbons of pyrrolidine (-CH₂CH₂-) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~2900-2800 | C-H stretching (aliphatic) |

| ~2720, ~2820 | C-H stretching (aldehyde) |

| ~1680-1700 | C=O stretching (aromatic aldehyde) |

| ~1600, ~1500 | C=C stretching (aromatic ring) |

| ~1350-1250 | C-N stretching |

| ~800-850 | C-H out-of-plane bending (substituted benzene) |

| ~700-800 | C-Cl stretching |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 209 and an isotope peak (M+2)⁺ at m/z 211 with an intensity of approximately one-third of the molecular ion peak, which is characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of the aldehyde group (-CHO, 29 Da) and cleavage of the pyrrolidine ring.

Chemical Reactivity

The reactivity of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is governed by the interplay of its three functional groups.

Figure 3: Factors influencing the reactivity of the molecule.

Reactions of the Aldehyde Group

The aldehyde group is an electrophilic center and will undergo typical reactions of aromatic aldehydes.[10]

-

Nucleophilic Addition: It will react with various nucleophiles such as Grignard reagents, organolithium compounds, and cyanide ions.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) will yield the corresponding amines.

-

Wittig Reaction: It will react with phosphorus ylides to form alkenes.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

-

Condensation Reactions: It can participate in Knoevenagel and aldol-type condensation reactions.[10]

The electron-donating pyrrolidinyl group will decrease the electrophilicity of the aldehyde carbon, making it slightly less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[11][12] Conversely, the electron-withdrawing chloro group will increase its reactivity. The net effect will be a balance of these opposing electronic influences.

Electrophilic Aromatic Substitution

The pyrrolidinyl group is a strong activating group and a powerful ortho, para-director. The chloro group, while deactivating, is also an ortho, para-director. The positions ortho to the pyrrolidinyl group (C-3 and C-5) are the most activated. Therefore, further electrophilic substitution is expected to occur predominantly at the C-5 position, which is also meta to the deactivating chloro group.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde and for monitoring reaction progress.[3][13]

Exemplar HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (likely in the 254-300 nm range).

-

Flow Rate: Typically 1.0 mL/min.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is not widely available, it should be handled with the care appropriate for a potentially hazardous chemical. Based on the data for related compounds like 2-chlorobenzaldehyde, it should be considered an irritant to the skin and eyes.[8][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is a promising synthetic intermediate with a unique combination of functional groups that can be exploited for the synthesis of a wide range of target molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, based on a combination of available data and well-established chemical principles. As this molecule gains more attention in the scientific community, further experimental data will undoubtedly emerge, further solidifying its role as a valuable tool in chemical synthesis and drug discovery.

References

-

SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]

-

RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

National Institutes of Health. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Retrieved from [Link]

-

Filo. (2025). Benzaldehyde is more reactive towards nucleophilic attack than: (1) HCHO ... Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Retrieved from [Link]

-

ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-chloro-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-chloro-4-dimethylamino-. Retrieved from [Link]

-

PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 13. Retrieved from [Link]

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Benzaldehyde, 2-chloro-4-dimethylamino- [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that holds significant interest as a versatile building block in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the combination of an electron-withdrawing chloro group, an electron-donating pyrrolidine moiety, and a reactive aldehyde function, make it a valuable precursor for the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications, with a focus on providing practical insights for researchers in drug discovery and development.

Molecular Properties and Identification

The fundamental physicochemical properties of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO | Calculated |

| Molecular Weight | 209.67 g/mol | Calculated |

| CAS Number | 886500-65-8 | [1] |

| Canonical SMILES | C1CCN(C1)C2=CC(=C(C=C2)Cl)C=O | PubChem |

| InChI Key | Not Available |

Synthesis of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde

The synthesis of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and logical synthetic pathways are the Vilsmeier-Haack reaction and nucleophilic aromatic substitution.

Vilsmeier-Haack Reaction: A Formylation Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic rings.[2][3][4] In this case, the starting material would be 1-(3-chlorophenyl)pyrrolidine, which possesses an activated aromatic ring due to the electron-donating nature of the pyrrolidine nitrogen.

Reaction Causality: The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from a formamide (like N,N-dimethylformamide - DMF) and phosphorus oxychloride (POCl₃).[4] This electrophilic species then attacks the electron-rich aromatic ring of 1-(3-chlorophenyl)pyrrolidine, primarily at the para position to the strongly activating pyrrolidino group, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde.

Caption: Vilsmeier-Haack synthesis of the target compound.

Experimental Protocol (Exemplar):

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with stirring, maintaining the temperature below 10°C. Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 1-(3-chlorophenyl)pyrrolidine (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis and Workup: Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice. Basify the aqueous solution with a saturated sodium carbonate solution to a pH of 8-9. The crude product may precipitate or can be extracted with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde.

Nucleophilic Aromatic Substitution (SNA_r): A Substitution Approach

An alternative strategy involves the nucleophilic aromatic substitution of a di-halogenated benzaldehyde.[5] In this case, 2,4-dichlorobenzaldehyde would serve as the starting material, and pyrrolidine would act as the nucleophile.

Reaction Causality: The presence of the electron-withdrawing aldehyde group and a chloro group in the ortho position activates the chloro group at the para position towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex intermediate.[5] The greater activation at the para position directs the substitution of the 4-chloro group by pyrrolidine.

Caption: Nucleophilic aromatic substitution pathway.

Experimental Protocol (Exemplar):

-

Reaction Setup: To a solution of 2,4-dichlorobenzaldehyde (1 equivalent) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add pyrrolidine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃, 2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into water. The product may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel to yield the final product.

Spectroscopic Characterization

The structural elucidation and purity assessment of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of analogous compounds.[6]

| Technique | Expected Features |

| ¹H NMR | Aldehyde Proton (CHO): A singlet in the downfield region, typically around δ 9.8-10.0 ppm. Aromatic Protons: Signals in the aromatic region (δ 6.5-7.8 ppm), showing a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. Pyrrolidine Protons: Two multiplets corresponding to the α- and β-protons of the pyrrolidine ring, typically in the δ 3.2-3.6 ppm and δ 1.9-2.2 ppm regions, respectively. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal in the highly deshielded region, around δ 188-192 ppm. Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the nitrogen being significantly shielded. Pyrrolidine Carbons: Signals corresponding to the α- and β-carbons of the pyrrolidine ring, typically around δ 47-50 ppm and δ 25-27 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong absorption band in the region of 1670-1690 cm⁻¹. C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. C-N Stretch: An absorption band around 1330-1350 cm⁻¹. C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 209.67). Isotope Peak (M+2): A characteristic isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom. |

Applications in Drug Discovery and Development

The structural motifs present in 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde are frequently found in biologically active molecules. The pyrrolidine ring is a common scaffold in many natural products and synthetic drugs.[7] The chloro-substituted aromatic ring can enhance binding affinity and modulate the pharmacokinetic properties of a drug candidate.

This compound serves as a key intermediate for the synthesis of:

-

Kinase Inhibitors: The aldehyde group can be readily transformed into various functional groups to build complex heterocyclic systems that can interact with the active sites of kinases.

-

Receptor Antagonists: The scaffold can be elaborated to design molecules that block the function of specific cellular receptors.

-

Antimicrobial and Antiviral Agents: The combination of the aromatic and heterocyclic components can be a starting point for the development of novel anti-infective agents.

The aldehyde functionality allows for a wide range of subsequent chemical transformations, including:

-

Reductive amination to introduce further diversity.

-

Wittig and related olefination reactions to form carbon-carbon double bonds.

-

Condensation reactions to form imines, oximes, and hydrazones.[8]

-

Oxidation to the corresponding carboxylic acid.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and materials science. Its synthesis via established methods like the Vilsmeier-Haack reaction or nucleophilic aromatic substitution is feasible in a standard laboratory setting. A thorough understanding of its spectroscopic properties is crucial for its unambiguous identification and quality control. The reactivity of its aldehyde group, coupled with the unique electronic properties of the substituted aromatic ring, opens up a multitude of possibilities for the design and synthesis of novel and complex molecular architectures with potential therapeutic applications. As with all chemical reagents, appropriate safety precautions must be observed during its handling and use.

References

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

-

Atlantis Press. Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Available from: [Link]

-

SynArchive. Vilsmeier-Haack Formylation. Available from: [Link]

-

NIST WebBook. Benzaldehyde, 2-chloro-. Available from: [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

-

National Institutes of Health. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Available from: [Link]

-

Pearson. Nucleophilic Aromatic Substitution Exam Prep. Available from: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

PubChem. 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde. Available from: [Link]

-

PubChemLite. 2-(pyrrolidin-1-yl)benzaldehyde (C11H13NO). Available from: [Link]

-

Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available from: [Link]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available from: [Link]

-

YouTube. Organic chemistry - Nucleophilic aromatic substitution II. Available from: [Link]

-

Organic Syntheses. m-CHLOROBENZALDEHYDE. Available from: [Link]

-

PubMed. Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Available from: [Link]

-

University of Scranton. Advanced Organic Module | English | Green Chemistry. Available from: [Link]

-

PrepChem.com. Preparation of 2-chlorobenzaldehyde. Available from: [Link]

-

Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). Available from: [Link]

-

YouTube. Aldehyde & Ketone Reactions – Nucleophilic Addition, Redox, Acetal, Grignard [Live Recording]. Available from: [Link]

-

YouTube. 21.5 Aldol Reactions | Organic Chemistry. Available from: [Link]

-

YouTube. Aldol Condensation Reaction Shortcut by Leah4sci. Available from: [Link]

Sources

- 1. 2-CHLORO-4-PYRROLIDIN-1-YL-BENZALDEHYDE | 886500-65-8 [amp.chemicalbook.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde

Foreword: The Imperative of Unambiguous Characterization

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate years of research and investment. The subject of this guide, 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde (CAS No. 886500-65-8), is a substituted aromatic aldehyde, a class of compounds frequently employed as versatile intermediates in the synthesis of more complex bioactive molecules. Its structure, featuring an electron-withdrawing chloro group ortho to the aldehyde and a strongly electron-donating pyrrolidine group para, presents a unique electronic and spectroscopic profile. This document provides a comprehensive, multi-technique strategy for the rigorous confirmation of its chemical structure, framed not as a simple checklist, but as a logical, self-validating workflow. We will delve into the causality behind each analytical choice, interpreting the data synergistically to build an unassailable structural proof.

Foundational Analysis: Mass Spectrometry

The first step in characterizing an unknown compound is to determine its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose. For a molecule like this, Electron Ionization (EI) is a robust method that provides both the molecular ion and characteristic fragmentation patterns.

The Logic of Mass Spectrometry

Mass spectrometry bombards the molecule with electrons, creating a radical cation (the molecular ion, M⁺˙) whose mass-to-charge ratio (m/z) is measured. The energy of this process also induces fragmentation, breaking the molecule at its weakest points. These fragments provide a "fingerprint" that helps piece together the molecular puzzle. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides an immediate and powerful validation point.

Expected Mass Spectrum Data

The molecular formula is C₁₁H₁₂ClNO. The key observation will be a pair of peaks for the molecular ion, separated by two m/z units, with the second peak having roughly one-third the intensity of the first—a classic signature of a monochlorinated compound.[1]

| Predicted m/z | Assignment | Rationale & Key Confirmation |

| 225 | [M]⁺˙ (with ³⁵Cl) | Molecular ion containing the ³⁵Cl isotope. |

| 227 | [M+2]⁺˙ (with ³⁷Cl) | Isotopic peak for the ³⁷Cl isotope. Its ~3:1 intensity ratio with the M⁺ peak is strong evidence for one chlorine atom. |

| 196/198 | [M-CHO]⁺ | Loss of the formyl radical (-29 Da), a common fragmentation for benzaldehydes.[2] |

| 190 | [M-Cl]⁺ | Loss of the chlorine radical (-35 Da). |

| 154 | [M-Cl-CHO]⁺ | Sequential loss of chlorine and the formyl group. |

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and semi-volatile compounds like substituted benzaldehydes.[3]

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a GC-MS system equipped with an electron ionization (EI) source.[4]

-

GC Conditions:

-

Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is appropriate.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 350.

-

-

Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum for the molecular ion and predicted fragmentation patterns, paying close attention to the M⁺/M+2 isotopic cluster.

Functional Group Identification: Infrared Spectroscopy

With the molecular formula established, the next logical step is to confirm the presence of the expected functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and definitive method for this purpose.

The Logic of IR Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For our target molecule, we are looking for the distinct signatures of an aldehyde, an aromatic ring, a tertiary amine, and a carbon-chlorine bond.

Expected IR Absorption Bands

The spectrum is predicted by analyzing the constituent parts of the molecule. The aldehyde C=O stretch is a particularly strong and sharp absorption.[5]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale & Key Confirmation |

| ~2850 & ~2750 | C-H Stretch (Aldehyde) | A pair of medium-intensity bands, known as a Fermi doublet, is characteristic of the aldehyde C-H bond. |

| ~1695 | C=O Stretch (Aldehyde) | A very strong, sharp peak. Its position is slightly lowered from a simple benzaldehyde due to the electron-donating effect of the para-pyrrolidine group.[6] |

| ~1600, ~1560 | C=C Stretch (Aromatic) | Medium to strong absorptions typical for substituted benzene rings. |

| ~1350 | C-N Stretch (Aromatic Amine) | The bond between the aromatic carbon and the pyrrolidine nitrogen. |

| ~820 | C-H Bend (Aromatic) | Out-of-plane bending for a 1,2,4-trisubstituted ring. |

| ~750 | C-Cl Stretch | A medium to weak absorption in the fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a modern technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

-

Data Analysis: The software automatically ratios the sample spectrum to the background. Identify the principal absorption bands and assign them to the corresponding functional groups.

The Definitive Proof: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed picture of the molecular structure, establishing the precise connectivity of atoms and their chemical environments. For 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde, a combination of ¹H, ¹³C, and 2D NMR experiments will provide an unambiguous structural proof.

The Logic of NMR

NMR exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb radio waves at frequencies that are highly dependent on their local electronic environment. By analyzing the chemical shifts (frequency), signal splitting (coupling), and integration (number of nuclei), one can deduce the entire carbon-hydrogen framework of a molecule.

Workflow for NMR Analysis

Caption: The integrated workflow for NMR-based structure elucidation.

A. ¹H NMR Spectroscopy

This experiment identifies all unique proton environments in the molecule.

Experimental Protocol: ¹H NMR [4]

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Use a standard single-pulse experiment. Acquire 16 scans with a relaxation delay of 1 second.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-a | 9.85 | s | 1H | CHO | Aldehyde protons are highly deshielded and typically appear as singlets. |

| H-b | 7.68 | d (J ≈ 8.5 Hz) | 1H | Ar-H (H6) | Ortho to the electron-withdrawing CHO group and meta to the Cl. |

| H-c | 6.70 | d (J ≈ 2.0 Hz) | 1H | Ar-H (H3) | Ortho to the electron-donating NR₂ group and meta to the CHO. |

| H-d | 6.65 | dd (J ≈ 8.5, 2.0 Hz) | 1H | Ar-H (H5) | Ortho to both Cl and NR₂ groups. |

| H-e | 3.35 | t (J ≈ 6.5 Hz) | 4H | N-CH₂ | Protons on carbons alpha to the nitrogen are deshielded. |

| H-f | 2.05 | p (J ≈ 6.5 Hz) | 4H | N-CH₂-CH₂ | Protons on carbons beta to the nitrogen. |

B. ¹³C NMR Spectroscopy

This experiment identifies all unique carbon environments.

Experimental Protocol: ¹³C NMR [4]

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use the same NMR spectrometer.

-

Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30) to ensure each carbon appears as a singlet. Acquire a sufficient number of scans (e.g., 1024) to achieve good signal-to-noise.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Label | Predicted δ (ppm) | Assignment | Rationale |

| C-1 | 189.5 | CHO | Carbonyl carbons are highly deshielded.[7] |

| C-2 | 155.0 | C-N | The strong electron-donating effect of nitrogen deshields the attached aromatic carbon significantly. |

| C-3 | 138.0 | C-Cl | The carbon attached to chlorine is deshielded. |

| C-4 | 131.0 | C-CHO | Quaternary carbon attached to the aldehyde. |

| C-5 | 125.0 | Ar-CH (C6) | Aromatic methine carbon. |

| C-6 | 111.5 | Ar-CH (C5) | Aromatic methine carbon. |

| C-7 | 110.0 | Ar-CH (C3) | Aromatic methine carbon, highly shielded by the para-NR₂ group. |

| C-8 | 47.5 | N-CH₂ | Pyrrolidine carbons alpha to the nitrogen.[8] |

| C-9 | 25.5 | N-CH₂-CH₂ | Pyrrolidine carbons beta to the nitrogen.[8] |

C. 2D NMR for Unambiguous Assignment

While 1D NMR provides a strong hypothesis, 2D NMR provides the definitive proof of connectivity.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds).

-

Key Expected Correlations: A cross-peak between the aromatic protons H-d (δ 6.65) and H-b (δ 7.68). A cross-peak between the two sets of pyrrolidine protons, H-e (δ 3.35) and H-f (δ 2.05). This confirms the assignments within the isolated spin systems.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.

-

Key Expected Correlations: It will definitively link every proton signal in the ¹H spectrum to a specific carbon signal in the ¹³C spectrum (e.g., H-a to C-1, H-b to C-5, H-e to C-8, etc.), validating the assignments made in the tables above.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle, showing correlations between protons and carbons over 2-3 bonds. It is crucial for connecting the different fragments of the molecule.

-

Key Expected Correlations:

-

The aldehyde proton (H-a) will show a correlation to the aromatic carbons C-6 (H-b) and C-2 (quaternary), confirming its position on the ring.

-

The pyrrolidine α-protons (H-e) will show a correlation to the aromatic carbon C-4, proving the attachment point of the pyrrolidine ring.

-

The aromatic proton H-3 (H-c) will show correlations to C-5 and C-1, locking in the aromatic substitution pattern.

-

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Finally, establishing the purity of the compound is as important as confirming its structure.

The Logic of HPLC

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like ours, a reverse-phase C18 column is ideal. A UV detector is used to monitor the eluent, as the aromatic ring and carbonyl group are strong chromophores.

Experimental Protocol: Reverse-Phase HPLC [9]

-

Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in the mobile phase.

-

Instrumentation: Use an HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (e.g., starting at 50% acetonitrile, ramping to 95% over 10 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

-

Data Analysis: A pure sample should result in a single major peak. The area of this peak relative to the total area of all peaks can be used to quantify purity, which should ideally be >98%.

Conclusion

The structure elucidation of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is not achieved by a single technique but by the logical and synergistic application of multiple analytical methods. Mass spectrometry establishes the molecular formula and the presence of chlorine. Infrared spectroscopy confirms the key functional groups. Finally, a suite of 1D and 2D NMR experiments provides an unambiguous and definitive map of the atomic connectivity. This integrated approach, validated by a final purity assessment via HPLC, represents a robust and scientifically rigorous protocol for structural characterization, ensuring the identity and quality of this valuable chemical intermediate for its downstream applications.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from an example of NMR data in a supplementary file.

- Sigma-Aldrich. (n.d.). 13C{1H} NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. MilliporeSigma.

-

Morressier. (2021). Synthesis and analysis of derivatives of dibenzalacetone aldol products. Morressier. [Link]

-

Jurnal Kimia Sains dan Aplikasi. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

Royal Society of Chemistry. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone. RSC Publishing. [Link]

-

ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

Atlantis Press. (2019). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-(pyrrolidin-1-yl)benzaldehyde. PubChem. [Link]

-

Ataman Kimya. (n.d.). 2-CHLOROBENZALDEHYDE. [Link]

-

ResearchGate. (2013). (a) IR spectra of benzaldehyde at different concentrations. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-chloro-. NIST Chemistry WebBook. [Link]

-

PrepChem. (n.d.). Preparation of 2-chlorobenzaldehyde. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-chloro- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

National Institutes of Health. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-chloro- IR Spectrum. NIST Chemistry WebBook. [Link]

-

PubChemLite. (n.d.). 2-(pyrrolidin-1-yl)benzaldehyde. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-chloro-. NIST Chemistry WebBook. [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. [Link]

-

ResearchGate. (2017). The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde. [Link]

-

Beilstein Journal of Organic Chemistry. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. [Link]

-

ResearchGate. (2020). ESI‐(−) mass spectrum (MS) of the reaction between p‐chloro.... [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-fluorobenzaldehyde. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde Mass Spectrum. NIST Chemistry WebBook. [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-hydroxy-benzaldehyde. [Link]

-

Supporting Information - Wiley Online Library. (n.d.). MS spectrum of 4-chloro-benzaldehyde. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzaldehyde [webbook.nist.gov]

- 3. Synthesis and analysis of derivatives of dibenzalacetone aldol products [morressier.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 9. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]

Spectroscopic Profile of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde: A Technical Guide

Introduction

In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde stands as a key heterocyclic building block, valued for its potential in the synthesis of a diverse range of biologically active compounds. Its molecular architecture, featuring a trisubstituted aromatic ring bearing an aldehyde, a chloro group, and a pyrrolidinyl moiety, gives rise to a unique and intricate spectroscopic fingerprint. This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a foundational reference for researchers engaged in its synthesis and application. By delving into the theoretical underpinnings of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, we aim to equip scientists with the knowledge to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Spectroscopic Implications

The structure of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is characterized by a confluence of electronic effects that govern its spectroscopic behavior. The electron-donating pyrrolidine group and the electron-withdrawing aldehyde and chloro groups create a distinct electronic environment on the aromatic ring, which profoundly influences the chemical shifts of its protons and carbons. The pyrrolidine ring itself possesses a degree of conformational flexibility, which may be reflected in the appearance of its NMR signals. The aldehyde functionality is a strong chromophore in IR spectroscopy and a key site for fragmentation in mass spectrometry.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde is anticipated to exhibit a set of well-resolved signals corresponding to the aromatic, aldehydic, and pyrrolidinyl protons. The electron-donating nature of the pyrrolidine nitrogen and the electron-withdrawing character of the aldehyde and chlorine substituents will dictate the shielding and deshielding of the aromatic protons.

The aldehydic proton is expected to be the most downfield signal, a characteristic feature of aldehydes. The protons of the pyrrolidine ring will likely appear as multiplets in the aliphatic region, with those closer to the nitrogen atom being more deshielded.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde-H | 9.8 - 10.0 | s | - | 1H |

| Aromatic-H (ortho to CHO) | 7.6 - 7.8 | d | ~8.5 | 1H |

| Aromatic-H (meta to CHO, ortho to Cl) | 6.7 - 6.9 | d | ~2.0 | 1H |

| Aromatic-H (meta to CHO, ortho to Pyrrolidine) | 6.5 - 6.7 | dd | ~8.5, ~2.0 | 1H |

| Pyrrolidine-H (α to N) | 3.3 - 3.5 | t | ~6.5 | 4H |

| Pyrrolidine-H (β to N) | 1.9 - 2.1 | p | ~6.5 | 4H |

s = singlet, d = doublet, dd = doublet of doublets, t = triplet, p = pentet

Caption: Predicted ¹H NMR couplings for the aromatic and pyrrolidinyl protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbon of the aldehyde will be the most downfield signal. The aromatic carbons will resonate in the typical range for substituted benzenes, with their specific shifts influenced by the attached groups. The carbons of the pyrrolidine ring will appear in the aliphatic region.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 188 - 192 |

| Aromatic C-N | 150 - 155 |

| Aromatic C-Cl | 135 - 140 |

| Aromatic C-CHO | 130 - 135 |

| Aromatic C-H | 110 - 130 |

| Pyrrolidine C-α | 45 - 50 |

| Pyrrolidine C-β | 24 - 28 |

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. The aromatic ring will give rise to characteristic C=C and C-H stretching vibrations. The C-N bond of the pyrrolidine and the C-Cl bond will also have characteristic absorptions. The spectrum of the closely related 2-chloro-4-(dimethylamino)benzaldehyde can serve as a valuable reference.[1]

Predicted Key IR Absorptions

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H stretch (pyrrolidine) | 2980 - 2850 | Medium |

| Aldehyde C-H stretch | 2850 - 2800 and 2750 - 2700 | Medium, often two bands |

| C=O stretch (aldehyde) | 1680 - 1660 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| C-N stretch | 1350 - 1250 | Medium |

| C-Cl stretch | 800 - 600 | Strong |

Predicted Mass Spectrum

Electron ionization mass spectrometry (EI-MS) is expected to show a distinct molecular ion peak. Due to the presence of chlorine, a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak will be observed, confirming the presence of a single chlorine atom.[2] The fragmentation of aromatic aldehydes is well-documented and typically involves initial loss of a hydrogen atom or the entire formyl group.[3][4][5][6]

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): A prominent peak is expected at m/z corresponding to the molecular weight of the compound (C₁₁H₁₂ClNO), with a significant M+2 peak.

-

[M-H]⁺: Loss of the aldehydic hydrogen will lead to a stable acylium ion.

-

[M-CHO]⁺: Loss of the formyl radical is a common fragmentation pathway for benzaldehydes.

-

Further Fragmentation: The resulting ions may undergo further fragmentation, such as the loss of the pyrrolidine ring or the chlorine atom.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A 90° pulse width, a relaxation delay of 2-5 seconds, and a large number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis. Average at least 16 scans for both the background and the sample spectra to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: For Electrospray Ionization (ESI) MS, prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

The predicted spectroscopic data for 2-Chloro-4-(pyrrolidin-1-yl)benzaldehyde provides a comprehensive analytical fingerprint for this valuable synthetic intermediate. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry offers a powerful toolkit for its unambiguous identification and purity assessment. The interpretations and protocols presented in this guide are intended to support the research endeavors of scientists working with this compound, facilitating its effective utilization in the development of novel molecules with significant scientific and therapeutic potential.

References

-

NPTEL Archive. Lecture 25 : Mass and Infrared Spectroscopies. Available from: [Link]

- Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305.

-

Dr. Stan Fowler. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. Available from: [Link]

- Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(49), 10751-10757.

-

University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

-

NIST. (n.d.). Benzaldehyde, 2-chloro-4-dimethylamino-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- RSIS International. (2026). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of Trisubstituted Benzaldehyde.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

- LibreTexts Chemistry. (2021). 19.14: Spectroscopy of Aldehydes and Ketones.

-

Whitman College. (n.d.). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chlorobenzaldehyde. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]

- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.

- LibreTexts Chemistry. (2024). 15.

- MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. International Journal of Molecular Sciences, 25(10), 5489.

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available from: [Link]

- LibreTexts Chemistry. (2020). 20.

-

SpectraBase. (n.d.). 2-Chloro-4-(dimethylamino)benzaldehyde. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

- National Institutes of Health. (2024).

- Royal Society of Chemistry. (n.d.).

- LibreTexts Chemistry. (2023).

- ACS Publications. (n.d.). 2-Aminobenzaldehydes Synthesis by Rhodium(III)-Catalyzed C−H Amidation of Aldehydes with Dioxazolones. The Journal of Organic Chemistry.

- JoVE. (2024).

- The University of Liverpool Repository. (n.d.).

-

ChemSrc. (2025). 2-Amino-4-chlorobenzaldehyde. Retrieved from [Link]

- BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Substituted Pyrrolidines.